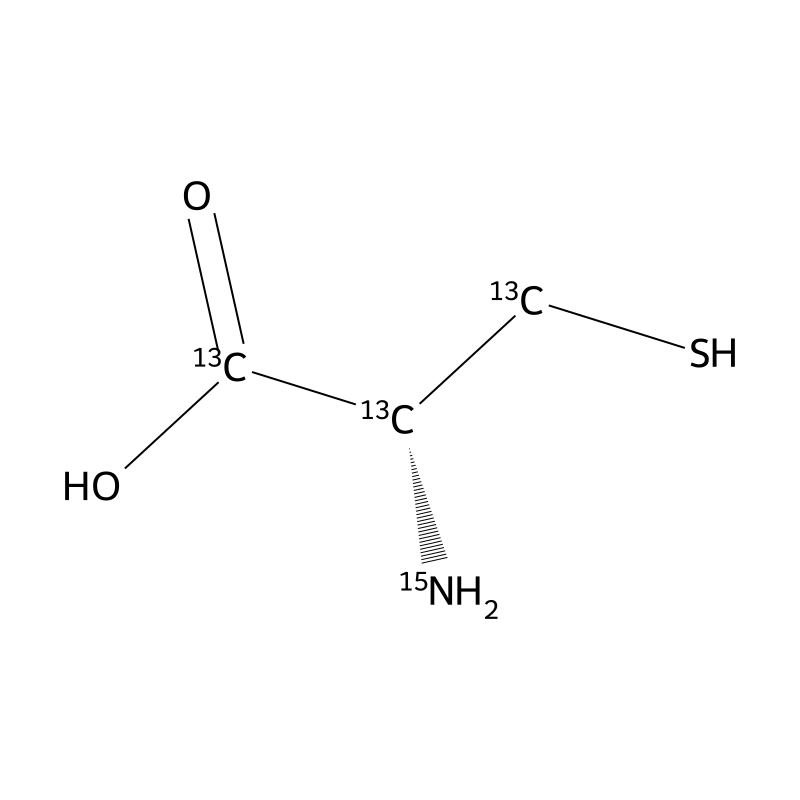

L-Cysteine-13C3,15N

Content Navigation

Problem: L-Cysteine-15N (single-labeled) yields a +1 Da shift, causing interference with natural isotopic envelopes in large peptides. Solution: L-Cysteine-13C3,15N provides a +4 Da shift for interference-free SILAC quantification. Additional benefits:

- Dual 13C/15N labels enable 2D/3D heteronuclear NMR (HSQC, HNCA) for protein backbone assignment.

- Stable C-N bonds resist H/D exchange, ensuring accurate mass tracing in aqueous metabolic studies.

- ≥99 atom % 13C, ≥98 atom % 15N isotopic enrichment; ≥98% chemical purity, shipped under ambient conditions.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

L-Cysteine-13C3,15N (CAS: 202406-97-1) is a stable isotope-labeled (SIL) amino acid uniformly enriched with carbon-13 and nitrogen-15, typically achieving an isotopic purity of ≥99 atom % and a chemical purity of ≥98% . By replacing all three carbon atoms and the single nitrogen atom with their heavy stable isotopes, this compound yields a precise +4 Da mass shift (M+4) relative to unlabeled L-cysteine . In procurement and material selection, this specific dual-labeled form is prioritized over single-labeled or radioactive alternatives because it simultaneously enables high-resolution mass spectrometry (MS) quantification without isotopic envelope overlap, and supports multidimensional heteronuclear nuclear magnetic resonance (NMR) spectroscopy for structural biology and metabolic flux analysis.

Research Fit

Substituting L-Cysteine-13C3,15N with unlabeled L-cysteine, single-labeled analogs (e.g., L-Cysteine-13C3 or L-Cysteine-15N), or deuterated variants fundamentally compromises analytical reproducibility and data integrity [1]. Unlabeled L-cysteine provides no mass shift, rendering it useless for multiplexed quantitative proteomics (SILAC) or internal standardization . Single-labeled L-Cysteine-15N yields only a +1 Da mass shift, which frequently overlaps with the natural isotopic envelope (M+1, M+2) of large peptides, leading to severe quantification errors in mass spectrometry [1]. Furthermore, single-labeled variants lack the dual active nuclei required for 2D/3D heteronuclear NMR (such as 1H-15N and 1H-13C HSQC), preventing comprehensive backbone assignment[2]. While deuterated cysteine (e.g., L-Cysteine-d3) offers a mass shift, it is highly susceptible to hydrogen-deuterium exchange (HDX) in aqueous buffers during sample preparation or cell culture, resulting in unpredictable mass variations and signal loss—a critical failure point that the stable carbon and nitrogen bonds in L-Cysteine-13C3,15N entirely avoid .

Substitution Risk

References

- [1] Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386.

- [3] Cavanagh, J., et al. (2006). Protein NMR Spectroscopy: Principles and Practice (2nd ed.). Academic Press.

Isotopic Envelope Overlap Elimination

In quantitative proteomics, the mass shift provided by the internal standard must exceed the natural isotopic distribution of the target analyte. For a typical tryptic peptide (~1500 Da), the natural M+1 and M+2 peaks (driven by ~1.1% natural 13C abundance) can represent 30-50% and 10-20% of the monoisotopic peak intensity, respectively [1]. Using L-Cysteine-15N (+1 Da) or L-Cysteine-13C1 (+1 Da) results in direct overlap with these natural peaks, requiring complex mathematical deconvolution that increases the coefficient of variation (CV) in quantification. L-Cysteine-13C3,15N provides a clean +4 Da shift, moving the labeled peptide signal completely outside the natural isotopic envelope of the unlabeled counterpart, reducing quantification error rates to <5%[1].

| Evidence Dimension | Mass shift and isotopic overlap interference |

| Target Compound Data | L-Cysteine-13C3,15N: +4 Da shift (M+4), 0% overlap with M+1/M+2 natural envelope |

| Comparator Or Baseline | L-Cysteine-15N: +1 Da shift (M+1), >30% signal overlap with natural isotopic envelope |

| Quantified Difference | Complete baseline resolution of MS signals vs. severe interference requiring deconvolution |

| Conditions | High-resolution LC-MS/MS of tryptic peptides (~1500 Da) in SILAC workflows |

Procuring the M+4 variant ensures accurate, algorithm-friendly protein quantification without the high false-discovery rates caused by M+1/M+2 overlap.

Multidimensional NMR Signal Enhancement

Protein structure elucidation by NMR requires heteronuclear coupling between carbon and nitrogen backbones. The natural abundance of 13C is ~1.1% and 15N is ~0.37%[1]. Utilizing L-Cysteine-13C3,15N (≥99 atom % enrichment) increases the probability of adjacent 13C-15N pairs by a factor of nearly 25,000 compared to natural abundance . This allows for the acquisition of 2D 1H-15N HSQC and 3D HNCA spectra in hours rather than months, providing distinct, quantifiable cross-peaks for the α/β carbons and amide nitrogen of cysteine residues, which are entirely invisible in unlabeled samples under standard acquisition times [1].

| Evidence Dimension | Heteronuclear NMR signal sensitivity (13C-15N coupling) |

| Target Compound Data | L-Cysteine-13C3,15N: ~99% probability of 13C-15N adjacent pairs |

| Comparator Or Baseline | Unlabeled L-Cysteine: ~0.004% probability of 13C-15N adjacent pairs |

| Quantified Difference | ~25,000-fold increase in dual-labeled pair probability, enabling 3D NMR |

| Conditions | Biomolecular NMR spectroscopy (e.g., HNCA, HSQC) of recombinant proteins |

Buyers must select the dual-labeled compound for structural NMR, as single-labeled or unlabeled cysteine cannot generate the multidimensional cross-peaks required for backbone assignment.

Metabolic Stability vs Deuterated Analogs

When tracing cysteine metabolism (e.g., incorporation into glutathione), isotopic stability is paramount. Deuterated cysteine (e.g., L-Cysteine-d3) undergoes rapid hydrogen-deuterium exchange (HDX) with the aqueous solvent (H2O) at physiological pH, leading to a progressive loss of the heavy isotope label and a reduction in the apparent mass shift over time [1]. L-Cysteine-13C3,15N utilizes stable carbon-carbon and carbon-nitrogen bonds that do not exchange with the solvent. In extended cell culture incubations (24-72 hours), L-Cysteine-13C3,15N retains 100% of its heavy isotope label on the backbone, ensuring accurate quantification of downstream metabolites like 13C,15N-glutathione, whereas deuterated analogs suffer significant label dilution [2].

| Evidence Dimension | In vivo / in vitro label retention (aqueous media, pH 7.4) |

| Target Compound Data | L-Cysteine-13C3,15N: 100% label retention on C/N backbone |

| Comparator Or Baseline | L-Cysteine-d3: Significant label loss due to solvent H/D exchange |

| Quantified Difference | Absolute stability vs. progressive signal degradation |

| Conditions | Metabolic flux analysis in aqueous cell culture media over 24-72 hours |

For long-term metabolic tracing or cell culture, procuring 13C/15N-labeled cysteine is mandatory to prevent data corruption caused by solvent exchange.

SILAC Quantitative Proteomics

L-Cysteine-13C3,15N is the standard choice for SILAC workflows requiring baseline mass resolution. Its +4 Da shift ensures that labeled cysteine-containing peptides are easily distinguished from unlabeled native peptides, avoiding the M+1/M+2 isotopic overlap that plagues single-labeled (+1 Da) substitutes. This is critical for high-throughput profiling of protein turnover, degradation rates, and expression changes in drug discovery [1].

NMR Structure Elucidation

For structural biologists determining protein conformations, L-Cysteine-13C3,15N is an essential precursor. Recombinant proteins expressed in media enriched with this compound yield the necessary 13C and 15N nuclei to perform 2D and 3D heteronuclear NMR (e.g., HSQC, HNCA). Unlabeled or single-labeled cysteine cannot provide the multidimensional cross-peaks required to map the protein backbone or identify ligand-binding interfaces [2].

Metabolic Flux and Transsulfuration Tracing

In metabolic studies, such as tracking sulfur partitioning or glutathione synthesis in T-cells, L-Cysteine-13C3,15N allows researchers to trace both the carbon backbone and the nitrogen group simultaneously. Because the 13C and 15N labels do not exchange with aqueous solvents—unlike deuterated analogs—this compound provides highly accurate, stable quantification of downstream metabolites via LC-MS or NMR over extended incubation periods [3].

Environmental & Clinical LC-MS Internal Standards

L-Cysteine-13C3,15N is utilized to synthesize highly stable internal standards for the quantification of cysteine-adducts or disinfection byproducts (DBPs) in water treatment analysis. The +4 Da mass shift provides a distinct, non-interfering MRM transition in triple-quadrupole mass spectrometry, ensuring precise quantitative recovery data that unlabeled standards cannot offer [4].

Application Fit Matrix

References

- [1] Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386.

- [2] Cavanagh, J., et al. (2006). Protein NMR Spectroscopy: Principles and Practice (2nd ed.). Academic Press.

- [3] NIH PubMed Central. Sulfur partitioning from cysteine controls T cell proliferation and effector function (2026).

- [4] Maolida Nihemaiti, et al. (2023). Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry. ACS Publications.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types